

An In-depth Technical Guide to the Chemical Properties of Methyl (S)-(+)-mandelate

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Compound of Interest

Compound Name: **Methyl (S)-(+)-mandelate**

Cat. No.: **B127884**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (S)-(+)-mandelate [CAS Number: 21210-43-5] is a chiral ester of significant interest in the pharmaceutical and chemical industries.^[1] Valued as a versatile chiral building block, it plays a pivotal role in the asymmetric synthesis of a variety of enantiomerically pure compounds, including numerous active pharmaceutical ingredients (APIs).^{[1][2][3]} Its unique stereochemistry is instrumental in producing molecules with specific biological activities, making it an invaluable intermediate in medicinal chemistry.^[1] Beyond its pharmaceutical applications, **Methyl (S)-(+)-mandelate** is also utilized in the flavor and fragrance industry.^[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of **Methyl (S)-(+)-mandelate**, detailed experimental protocols for property determination, and a summary of its spectroscopic data.

Chemical and Physical Properties

Methyl (S)-(+)-mandelate is a white to off-white crystalline powder with a characteristic mild, slightly sweet, or fruity odor.^{[1][4]} It is stable under recommended storage conditions, typically in a dry and well-ventilated place.^[5] The compound is soluble in organic solvents such as methanol, chloroform, ethanol, and acetone, but sparingly soluble in water.^{[6][7]}

Tabulated Physical and Chemical Data

The key quantitative properties of **Methyl (S)-(+)-mandelate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₃	[1][3][8]
Molecular Weight	166.17 g/mol	[1][8][9][10]
Melting Point	56-58 °C	[6][7][9][10][11]
Boiling Point	138 °C at 16 mmHg	[6][7][11]
Specific Optical Rotation ([α] ²⁰ /D)	+142° to +144° (c=1 or 2 in Methanol)	[6][7][9][10][11]
Density (rough estimate)	1.1097 g/cm ³	[6][11]
Flash Point	>110 °C	[6][11]
Assay	≥99%	[9][10][12]
Optical Purity (ee)	98% (HPLC)	[9][10][12]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Methyl (S)-(+)-mandelate**. The following sections summarize its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	¹³ C NMR
The ¹ H NMR spectrum provides information about the hydrogen atoms in the molecule.	The ¹³ C NMR spectrum reveals the different carbon environments.
(Data sourced from publicly available spectra)	(Data sourced from publicly available spectra) [13][14]

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl (S)-(+)-mandelate** shows characteristic absorption bands corresponding to its functional groups. A notable feature is a broadly structured band in the OH stretching region in the matrix isolation spectrum, which simplifies to a single band at 3520 cm^{-1} upon annealing, indicating a single dominant monomer conformation.[\[5\]](#)

(A representative IR spectrum is available from various chemical suppliers and databases.)[\[15\]](#)
[\[16\]](#)

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **Methyl (S)-(+)-mandelate**. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 166.
[\[17\]](#)[\[18\]](#)[\[19\]](#)

Experimental Protocols

Detailed and accurate experimental procedures are fundamental for verifying the properties of chemical compounds. The following sections outline the methodologies for determining the melting point and optical rotation of **Methyl (S)-(+)-mandelate**.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting point range is characteristic of a pure compound.

Principle: A small amount of the solid organic compound is heated slowly, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula

Procedure:

- Sample Preparation: A small amount of finely powdered **Methyl (S)-(+)-mandelate** is introduced into a capillary tube to a height of 1-2 mm.[4][6] The tube is then gently tapped to pack the sample at the bottom.[11]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[11]
- Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.[11]
- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded.[11] This range is the melting point of the sample.
- Purity Check: A narrow melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.

Measurement of Specific Optical Rotation

Optical rotation is a critical property for chiral molecules like **Methyl (S)-(+)-mandelate**, confirming its enantiomeric identity.

Principle: A polarimeter is used to measure the angle through which the plane of polarized light is rotated when it passes through a solution of the chiral compound.[10] The specific rotation is a standardized value calculated from the observed rotation.

Apparatus:

- Polarimeter
- Polarimeter sample cell (e.g., 1 dm length)
- Volumetric flask
- Analytical balance

- Solvent (Methanol)

Procedure:

- Solution Preparation: An accurately weighed sample of **Methyl (S)-(+)-mandelate** is dissolved in a known volume of methanol to achieve a specific concentration (e.g., 1 g/100 mL).
- Instrument Calibration: The polarimeter is zeroed using a blank solution (pure methanol) in the sample cell.[10]
- Sample Measurement: The sample cell is rinsed and filled with the prepared solution of **Methyl (S)-(+)-mandelate**, ensuring no air bubbles are present.[9][20] The cell is placed in the polarimeter, and the observed rotation (α) is measured.
- Calculation of Specific Rotation: The specific rotation ($[\alpha]$) is calculated using the following formula:

$$[\alpha] = \alpha / (l \times c)$$

where:

- α is the observed rotation in degrees.
- l is the path length of the sample cell in decimeters (dm).
- c is the concentration of the solution in g/mL.[10]

Applications in Drug Development and Synthesis

Methyl (S)-(+)-mandelate is a crucial intermediate in the synthesis of various pharmaceuticals. [1] Its chirality is essential for producing enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic mixtures. It is used in the preparation of compounds such as (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate and is a key component in the synthesis of certain beta-blockers.[4][7]

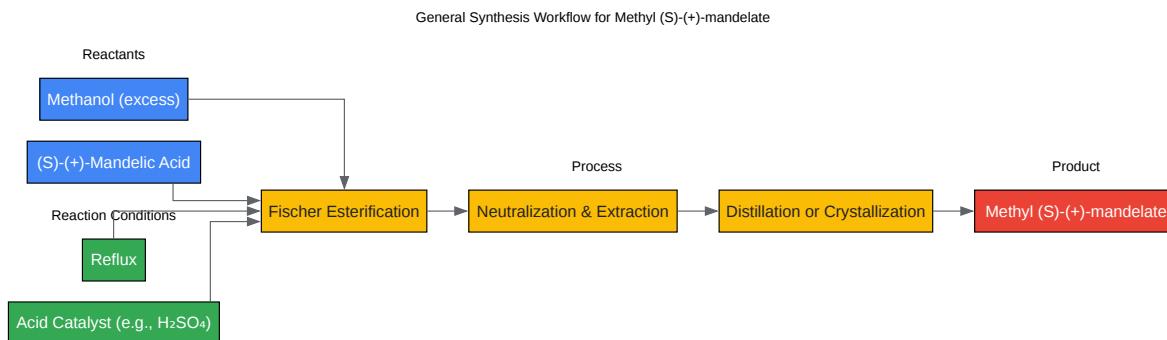
Safety and Handling

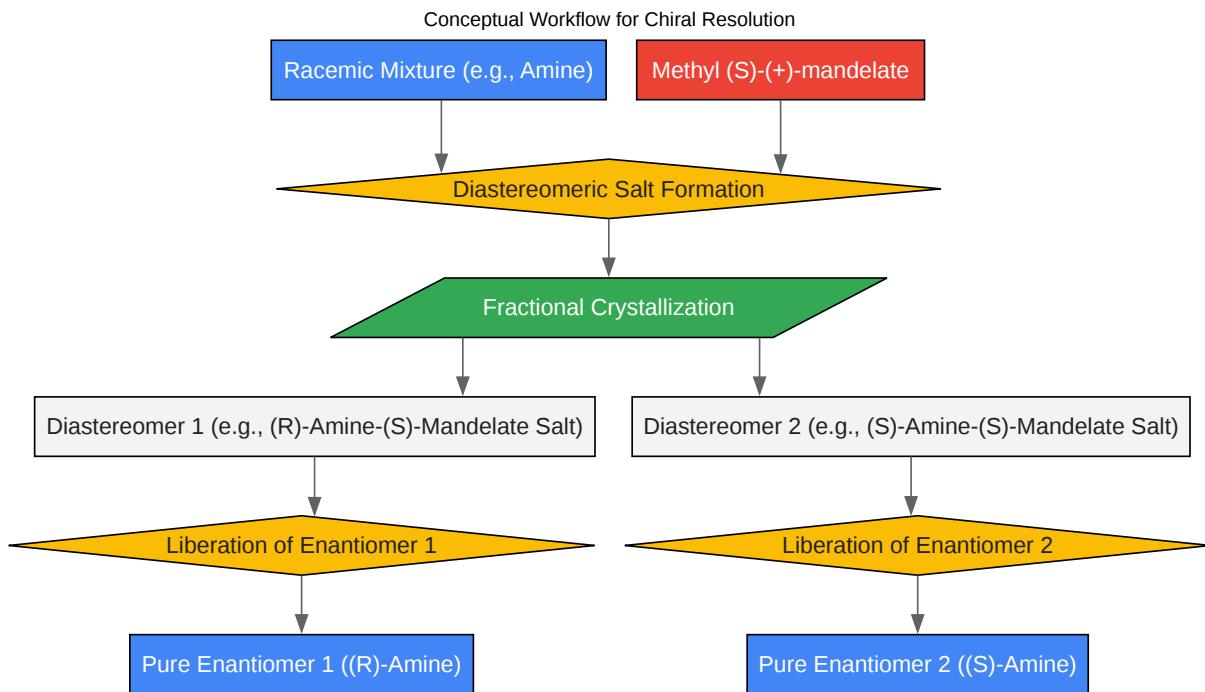
Methyl (S)-(+)-mandelate should be handled with care. It may cause skin, eye, and respiratory system irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (such as a type N95), should be worn when handling the compound. [6][9][10][12] It is recommended to work in a well-ventilated area.

Visualized Workflows

Synthesis of Methyl (S)-(+)-mandelate

The following diagram illustrates a general workflow for the synthesis of **Methyl (S)-(+)-mandelate** via Fischer esterification of (S)-(+)-mandelic acid.





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